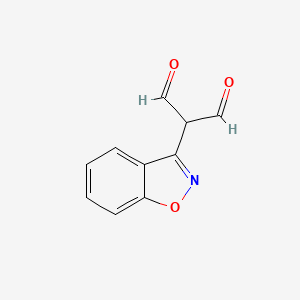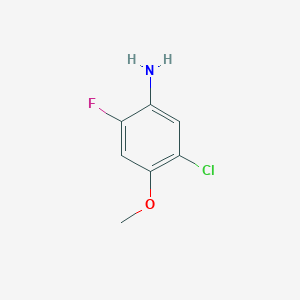![molecular formula C17H19N5OS B2551133 N-(2-(6-(イソプロピルチオ)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)エチル)ベンザミド CAS No. 872988-22-2](/img/structure/B2551133.png)
N-(2-(6-(イソプロピルチオ)-[1,2,4]トリアゾロ[4,3-b]ピリダジン-3-イル)エチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-(Isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is an intriguing compound, often synthesized for its potential applications in various scientific fields. The compound integrates multiple functional groups, making it a versatile molecule for research and industrial applications.
科学的研究の応用
Chemistry:
Biology:
Investigated for its potential as a molecular probe due to its ability to interact with biological targets.
Medicine:
Studied for its pharmacological properties, including its potential use as an anti-inflammatory or anticancer agent.
Industry:
Used in the development of specialty chemicals, agrochemicals, and other industrial products.
作用機序
Target of Action
Compounds containing a triazole, which is a part of the structure of this compound, are known to exhibit broad biological activities and can make specific interactions with different target receptors .
Mode of Action
It is known that triazole-containing compounds can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing a triazole are known to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular agents .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .
Result of Action
Compounds containing a triazole are known to induce broad-spectrum biological activities .
Action Environment
It is known that the unique structure of triazole-containing compounds facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
生化学分析
Biochemical Properties
Similar 1,2,4-triazole derivatives have been found to exhibit inhibitory activities toward certain kinases . This suggests that N-(2-(6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide may interact with enzymes and proteins in a similar manner.
Cellular Effects
Based on the known activities of similar 1,2,4-triazole derivatives , it can be hypothesized that this compound may influence cell function by interacting with specific signaling pathways, affecting gene expression, and altering cellular metabolism.
Molecular Mechanism
Similar 1,2,4-triazole derivatives have been found to inhibit certain kinases , suggesting that this compound may exert its effects at the molecular level through similar mechanisms.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis might start with a pyridazine derivative, reacting with isopropyl thiol under controlled conditions to ensure the selective formation of the desired product.
Typical reaction conditions include moderate temperatures and the use of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods:
In industrial settings, the production process is often scaled up, utilizing large reactors and continuous flow systems to optimize yield and purity.
Solvents like dimethylformamide (DMF) or dichloromethane (DCM) may be used to enhance the solubility of the intermediates and final product.
化学反応の分析
Types of Reactions It Undergoes:
Oxidation: The isopropylthio group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed on the pyridazinyl ring or other reducible functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents for nucleophilic substitution, such as bromine or chlorine.
Major Products Formed:
Oxidized sulfoxides or sulfones.
Reduced pyridazine derivatives.
Substituted benzamide products with various functional groups replacing hydrogen on the aromatic ring.
類似化合物との比較
N-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.
N-(2-(6-ethylthio-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.
N-(2-(6-(methylsulfonyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.
This compound holds promise for various scientific and industrial applications, with its unique structure offering distinct advantages over similar molecules.
特性
IUPAC Name |
N-[2-(6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12(2)24-16-9-8-14-19-20-15(22(14)21-16)10-11-18-17(23)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFNUBNIZKLAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2551054.png)
![N-[(4-fluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide](/img/structure/B2551055.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2551056.png)
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2551057.png)
![N-ethyl-7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2551058.png)

![8-((2,5-Dimethoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2551064.png)


![2-[4-(Morpholin-4-yl)-3-nitrobenzenesulfonamido]acetic acid](/img/structure/B2551070.png)
![3,6-dichloro-N-[[4-(2-methylpropyl)morpholin-2-yl]methyl]pyridine-2-carboxamide](/img/structure/B2551072.png)

